molecular formula C6H14ClNO2 B6353898 (R)-Ethyl 3-aminobutanoate hydrochloride CAS No. 146293-15-4

(R)-Ethyl 3-aminobutanoate hydrochloride

Cat. No.: B6353898
CAS No.: 146293-15-4
M. Wt: 167.63 g/mol
InChI Key: ISVBSAIYXBEVSI-NUBCRITNSA-N
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Description

®-Ethyl 3-aminobutanoate hydrochloride is a chiral compound with the molecular formula C6H14ClNO2. It is an ester derivative of 3-aminobutanoic acid and is commonly used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-Ethyl 3-aminobutanoate hydrochloride typically involves the esterification of ®-3-aminobutanoic acid with ethanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of ®-Ethyl 3-aminobutanoate hydrochloride can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of contamination and improves the overall efficiency of the process.

Types of Reactions:

    Oxidation: ®-Ethyl 3-aminobutanoate hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form primary amines or alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted amines or esters.

Scientific Research Applications

®-Ethyl 3-aminobutanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs, particularly those targeting neurological disorders.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of ®-Ethyl 3-aminobutanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

  • ®-Methyl 3-aminobutanoate hydrochloride
  • ®-3-aminobutanoic acid methyl ester hydrochloride
  • ®-3-aminobutyric acid ethyl ester hydrochloride

Comparison: ®-Ethyl 3-aminobutanoate hydrochloride is unique due to its specific ester group, which influences its reactivity and solubility. Compared to its methyl ester counterpart, the ethyl ester has a slightly higher molecular weight and different physical properties, such as boiling and melting points. These differences can affect the compound’s behavior in chemical reactions and its suitability for various applications.

Properties

IUPAC Name

ethyl (3R)-3-aminobutanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-3-9-6(8)4-5(2)7;/h5H,3-4,7H2,1-2H3;1H/t5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISVBSAIYXBEVSI-NUBCRITNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@@H](C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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